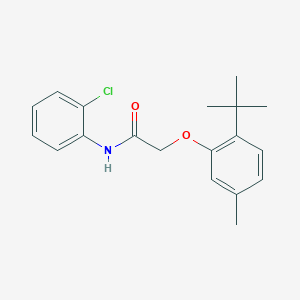![molecular formula C15H12N2OS2 B5575846 1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.03910536 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research in the field of organic chemistry often focuses on the synthesis of novel compounds and evaluating their biological activities. For example, studies have been conducted on synthesizing novel heterocyclic compounds, including thiazole, thiophene, and thienopyridine derivatives, and assessing their anticancer, antibacterial, and antiviral activities. Such compounds are synthesized through reactions involving amino phenyl ethanone derivatives or similar chemical structures and then evaluated for various biological activities. These activities include anticancer effects against liver and breast cancer cells, antibacterial properties against both Gram-positive and Gram-negative bacteria, and antiviral activities against HSV1 and HAV-MBB (Hessien, Kadah, & Marzouk, 2009; Salahuddin, Kakad, & Shantakumar, 2009).
Antimicrobial and Antioxidant Applications
Compounds with a thiazole or thiophene core have shown promising antimicrobial and antioxidant properties. Research has identified novel Schiff bases derived from thiophene compounds exhibiting excellent antimicrobial activity. Additionally, some derivatives have demonstrated significant antioxidant capacity, highlighting their potential in developing new therapeutic agents (Puthran et al., 2019).
Anticancer Research
The search for new anticancer agents continues to be a significant area of scientific inquiry. Novel thiazole and thiophene derivatives have been synthesized and tested for their anticancer activity. Some of these compounds have shown promising results against breast cancer cell lines, suggesting their potential as leads for developing new anticancer drugs (Mahmoud et al., 2021).
Corrosion Inhibition
Beyond biomedical applications, thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have been conducted to understand the mechanisms by which these compounds prevent corrosion of metals, such as iron, highlighting their potential in industrial applications (Kaya et al., 2016).
Orientations Futures
The future directions for the research and development of thiazole derivatives could involve designing and synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also focus on exploring their diverse biological activities and potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
1-[3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10(18)11-4-2-5-12(8-11)16-15-17-13(9-20-15)14-6-3-7-19-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZOWWKDLLQEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)
![3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5575772.png)
![4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid](/img/structure/B5575780.png)
![3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5575788.png)
![ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5575791.png)

![({5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}AMINO)FORMONITRILE](/img/structure/B5575796.png)
![2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5575802.png)
![3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid](/img/structure/B5575826.png)
![2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5575828.png)
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)
![3,5-dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5575856.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
